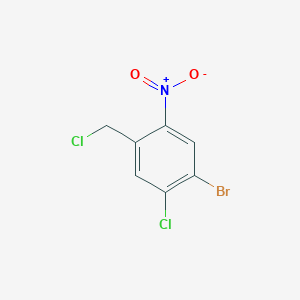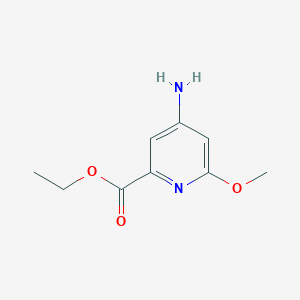
1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene is an organic compound with the molecular formula C7H4BrCl2NO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, chloromethyl, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene typically involves multi-step organic reactions. One common method is the nitration of 1-Bromo-2-chloro-4-(chloromethyl)benzene, which can be achieved by treating it with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds as follows:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and chloromethyl groups can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The chloromethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Products depend on the nucleophile used (e.g., methoxy, cyano derivatives).
Reduction: 1-Bromo-2-chloro-4-(chloromethyl)-5-aminobenzene.
Oxidation: 1-Bromo-2-chloro-4-(carboxymethyl)-5-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its reactive functional groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene depends on the specific application. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and halogen groups, which make the benzene ring more susceptible to nucleophilic attack. The chloromethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-chloro-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
1-Bromo-4-chloro-2-methylbenzene: Similar structure but with different positions of the substituents.
1-Bromo-2-chloro-4-(chloromethyl)benzene: Precursor to the nitro derivative.
Uniqueness
1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene is unique due to the presence of both nitro and halogen groups, which impart distinct reactivity patterns. The combination of these functional groups makes it a versatile intermediate for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C7H4BrCl2NO2 |
|---|---|
Molekulargewicht |
284.92 g/mol |
IUPAC-Name |
1-bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene |
InChI |
InChI=1S/C7H4BrCl2NO2/c8-5-2-7(11(12)13)4(3-9)1-6(5)10/h1-2H,3H2 |
InChI-Schlüssel |
MZWJDBOKMJRBOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12958952.png)


![ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate](/img/structure/B12958988.png)










